molecular formula C22H15N3O4 B12548704 N,N-Bis(4-nitrophenyl)naphthalen-1-amine CAS No. 150044-10-3

N,N-Bis(4-nitrophenyl)naphthalen-1-amine

Cat. No.: B12548704
CAS No.: 150044-10-3
M. Wt: 385.4 g/mol
InChI Key: RNALZTKNRHNQHT-UHFFFAOYSA-N
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Description

N,N-Bis(4-nitrophenyl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two nitrophenyl groups attached to a naphthalen-1-amine core. It is known for its unique electronic properties and has been studied for various applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-nitrophenyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-nitrobenzaldehyde under specific conditions. One common method is the Buchwald-Hartwig cross-coupling reaction, which involves the use of palladium catalysts and phosphine ligands. The reaction is carried out in the presence of a base, such as sodium tert-butoxide, and a solvent like toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-nitrophenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed

    Reduction: N,N-Bis(4-aminophenyl)naphthalen-1-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

N,N-Bis(4-nitrophenyl)naphthalen-1-amine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of N,N-Bis(4-nitrophenyl)naphthalen-1-amine in organic electronics involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layer, enhancing the efficiency of devices like OLEDs and solar cells. The presence of nitro groups and the conjugated naphthalene core contribute to its electronic properties, allowing efficient charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(4-nitrophenyl)naphthalen-1-amine stands out due to its specific electronic properties conferred by the nitro groups and naphthalene core. These properties make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial.

Properties

CAS No.

150044-10-3

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N,N-bis(4-nitrophenyl)naphthalen-1-amine

InChI

InChI=1S/C22H15N3O4/c26-24(27)19-12-8-17(9-13-19)23(18-10-14-20(15-11-18)25(28)29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H

InChI Key

RNALZTKNRHNQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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